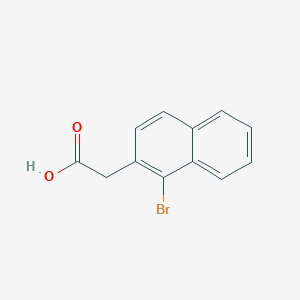
octahydroindolizin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydroindolizin-2-one is an organic compound with a molecular formula of C8H13NO . It contains a total of 24 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .
Synthesis Analysis
The synthesis of this compound has been reported in various studies . For instance, one study discussed the synthesis, conformational analysis, and activity of analogs of the azabicyclo[4.3.0]alkan-2-one amino acid subclass, so-called indolizidin-2-one amino acids .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered ring, a six-membered ring, and a nine-membered ring . It also contains a ketone (aliphatic) and a tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 139.2. It is a powder at room temperature .科学的研究の応用
Octahydroindolizin-2-one has been studied for its potential use in the synthesis of various compounds, including drugs, pesticides, and dyes. It has also been studied for its potential use as a catalyst for the synthesis of other compounds. Additionally, octahydroindolizin-2-oneolizin-2-one has been studied for its potential use as a therapeutic agent for the treatment of various diseases.
作用機序
Target of Action
Octahydroindolizin-2-one primarily targets the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division, making them potential targets for antibacterial drugs.
Mode of Action
It is known that it interacts with the cell division protein zipa, potentially disrupting the normal cell division process .
Biochemical Pathways
It is known that the compound interacts with the cell division protein zipa, which is involved in the cell division process of bacteria . This suggests that this compound may affect the bacterial cell division pathway, leading to downstream effects such as inhibited bacterial growth.
Pharmacokinetics
It is known that the compound is a small molecule , which typically allows for good absorption and distribution within the body.
Result of Action
Given its interaction with the cell division protein zipa, it is likely that the compound inhibits bacterial cell division, potentially leading to the death of bacterial cells .
実験室実験の利点と制限
The advantages of using octahydroindolizin-2-oneolizin-2-one in laboratory experiments include its low cost, its relatively easy synthesis, and its wide range of potential applications. Additionally, octahydroindolizin-2-oneolizin-2-one has been shown to have a variety of biochemical and physiological effects. The main limitation of using octahydroindolizin-2-oneolizin-2-one in laboratory experiments is that the exact mechanism of action is not yet fully understood.
将来の方向性
Future research on octahydroindolizin-2-oneolizin-2-one should focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted to explore the potential use of octahydroindolizin-2-oneolizin-2-one in the synthesis of various compounds, such as drugs, pesticides, and dyes. Additionally, further research should be conducted to explore the potential therapeutic applications of octahydroindolizin-2-oneolizin-2-one. Finally, further research should be conducted to explore the potential environmental impacts of octahydroindolizin-2-oneolizin-2-one.
合成法
The most common method of synthesizing octahydroindolizin-2-oneolizin-2-one is by the reaction of 2-methyl-3-hydroxy-1-indanone with ethyl formate in the presence of an acid catalyst. This reaction produces a mixture of octahydroindolizin-2-oneolizin-2-one and other by-products. The mixture is then separated to obtain pure octahydroindolizin-2-oneolizin-2-one.
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis of octahydroindolizin-2-one can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Cyclohexanone", "Benzaldehyde", "Ammonium acetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Phosphorus pentoxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Condensation of cyclohexanone and benzaldehyde in the presence of ammonium acetate to form 1-phenyl-2-cyclohexen-1-ol.", "Step 2: Reduction of 1-phenyl-2-cyclohexen-1-ol with sodium borohydride to form 1-phenylcyclohexanol.", "Step 3: Conversion of 1-phenylcyclohexanol to 1-phenylcyclohexene through dehydration using phosphorus pentoxide.", "Step 4: Addition of hydrogen chloride to 1-phenylcyclohexene to form 1-phenylcyclohexene hydrochloride.", "Step 5: Reduction of 1-phenylcyclohexene hydrochloride with sodium borohydride to form octahydroindolizin-2-one.", "Step 6: Purification of octahydroindolizin-2-one through recrystallization using a mixture of methanol and ethanol." ] } | |
CAS番号 |
14174-79-9 |
分子式 |
C8H13NO |
分子量 |
139.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



